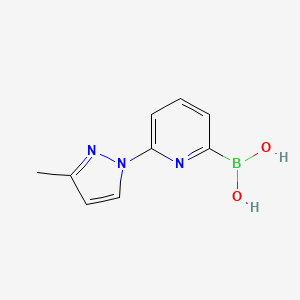

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

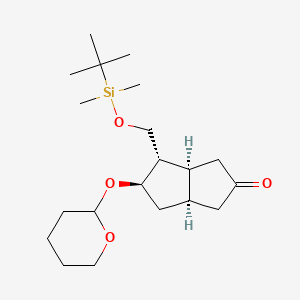

“2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H17BO4 . It has a molecular weight of 248.09 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 363.3±32.0 °C at 760 mmHg . The flash point is 173.5±25.1 °C .科学的研究の応用

Synthesis of Indolo-fused Heterocyclic Inhibitors

This compound can be used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . This could potentially lead to the development of new treatments for hepatitis C.

Studies of Pi-Interactions and Electronic Structure

It can be used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates . This could help in understanding the properties of these complex molecules.

Synthesis of Subphthalocyanine and Fused-ring Nicotine Derivatives

This compound can be used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives . These derivatives could have potential applications in various fields, including medicinal chemistry and materials science.

Borylation at the Benzylic C-H Bond of Alkylbenzenes

It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is a key step in many organic synthesis processes.

Hydroboration of Alkyl or Aryl Alkynes and Alkenes

This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This is a fundamental reaction in organic chemistry, used in the synthesis of a wide range of organic compounds.

Enzyme Inhibitors or Specific Ligand Drugs

Boric acid compounds, like this one, are often used as enzyme inhibitors or specific ligand drugs . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . This has important applications in analytical chemistry and biological research.

Anticancer Drugs

In the research of anticancer drugs, boric acid compounds have been found to produce highly reactive oxygen species, which could lead to apoptosis of certain cancer cells . This opens up new possibilities for the treatment of various types of cancer.

Safety And Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 are also associated with this compound , indicating measures to take in case of exposure.

特性

IUPAC Name |

2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7,16H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTAKLYSMLVVNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718428 |

Source

|

| Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

CAS RN |

1350933-21-9 |

Source

|

| Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)

![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)

![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)